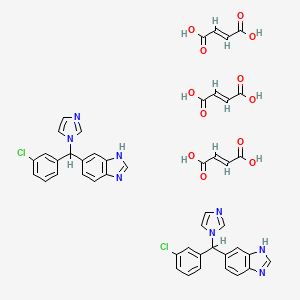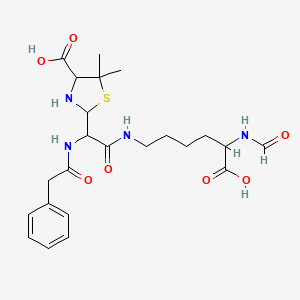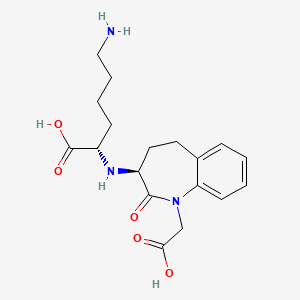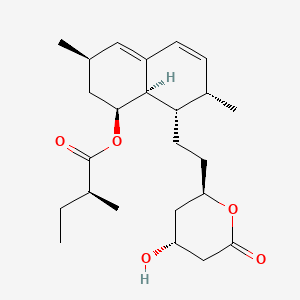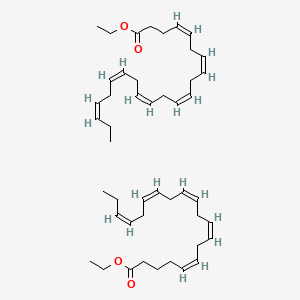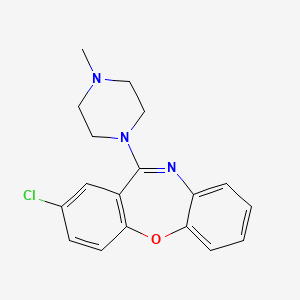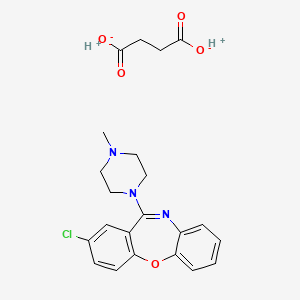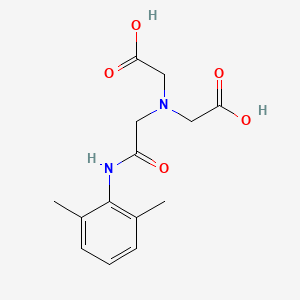
Lidofenin
Overview
Description
Mechanism of Action
Target of Action
Lidofenin is an iminodiacetic acid (IDA) derivative . It is primarily used in hepatobiliary research . The primary targets of this compound are the hepatobiliary cells, where it is used as a diagnostic agent .
Mode of Action
It is known to form a coordination complex with the radioisotope technetium-99m . This complex is used in radionuclide imaging for the clinical evaluation of hepatobiliary disorders .
Biochemical Pathways
Given its use in hepatobiliary research, it is likely involved in the pathways related to liver function and bile production .
Pharmacokinetics
As a diagnostic agent, it is typically administered intravenously and may contain buffers
Result of Action
The primary result of this compound’s action is the generation of images for the clinical evaluation of hepatobiliary disorders . By forming a complex with technetium-99m, this compound allows for the visualization of hepatobiliary cells, aiding in the diagnosis of various conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at a temperature between 2 and 8 degrees Celsius . Additionally, the efficacy and stability of this compound may be affected by the patient’s physiological state, including liver function and the presence of any hepatobiliary disorders .
Biochemical Analysis
Biochemical Properties
Lidofenin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. This compound binds to these enzymes, potentially inhibiting their activity and altering the metabolic pathways of other compounds. Additionally, this compound interacts with transport proteins in the blood, facilitating its distribution throughout the body .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, this compound has been observed to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, this compound can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function. Additionally, this compound can bind to nuclear receptors, influencing gene expression and modulating cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of this compound and its metabolites, which can disrupt normal cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of this compound, leading to the formation of various metabolites. This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. This inhibition can lead to changes in metabolite levels and energy production within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transport proteins. These proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues. This compound can also bind to plasma proteins, which helps to maintain its concentration in the blood and prolong its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is likely directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of this compound can be affected by its subcellular localization, as it interacts with different biomolecules in each compartment .
Preparation Methods
Lidofenin is synthesized by complexing it with radioactive technetium-99m. The preparation involves creating a sterile, clear, colorless solution of this compound complexed to technetium-99m in the form of a chelate . The solution is suitable for intravenous injection and may contain buffers to maintain stability. The radiochemical purity is ensured by limiting the presence of free technetium-99m pertechnetate, hydrolyzed technetium-99m, and technetium-99m technetium tin colloid to not more than 10.0 percent of the total radioactivity .
Chemical Reactions Analysis
Lidofenin undergoes various chemical reactions, including complexation with technetium-99m. The major products formed from these reactions are the technetium-99m-lidofenin chelate and its impurities, such as free technetium-99m pertechnetate and hydrolyzed technetium-99m . The common reagents used in these reactions include sodium chloride and a mixture of acetonitrile and water .
Scientific Research Applications
Lidofenin is extensively used in hepatobiliary research due to its ability to provide clear imaging of the liver and gallbladder. It is used in radionuclide imaging to diagnose hepatobiliary disorders, such as gallstones, bile duct obstructions, and liver diseases . The compound is also used in scientific research to study the pharmacokinetics and biodistribution of radiopharmaceuticals .
Comparison with Similar Compounds
Lidofenin is similar to other iminodiacetic acid derivatives used in hepatobiliary imaging, such as technetium-99m-disofenin and technetium-99m-mebrofenin . this compound is unique in its ability to provide high-quality imaging with minimal side effects . Other similar compounds include technetium-99m-arclophenin and technetium-99m-phenida, which have comparable distribution kinetics and imaging capabilities .
Properties
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJFMSHHYAZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046389 | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59160-29-1 | |
| Record name | Lidofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59160-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidofenin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



